molecular formula C30H54O12S6 B12561132 Hexa(butane-1-sulfonyl)benzene CAS No. 191088-55-8

Hexa(butane-1-sulfonyl)benzene

Cat. No.: B12561132
CAS No.: 191088-55-8
M. Wt: 799.1 g/mol
InChI Key: PVQHATXTHHVJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexa(butane-1-sulfonyl)benzene is a unique organic compound characterized by a benzene ring substituted with six butane-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexa(butane-1-sulfonyl)benzene typically involves the sulfonation of benzene derivatives. The process begins with the preparation of butane-1-sulfonyl chloride, which is then reacted with benzene under controlled conditions to achieve the desired substitution. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Hexa(butane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, reverting to the parent benzene ring.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Benzene and its derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Hexa(butane-1-sulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Hexa(butane-1-sulfonyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfonyl groups are highly reactive, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Hexa(butane-1-sulfonyl)benzene can be compared with other similar compounds, such as:

    Hexa(methylsulfonyl)benzene: Similar structure but with methyl groups instead of butane groups.

    Hexa(ethylsulfonyl)benzene: Similar structure but with ethyl groups instead of butane groups.

Uniqueness: The uniqueness of this compound lies in its longer alkyl chain (butane) compared to other similar compounds. This longer chain can influence the compound’s physical and chemical properties, making it suitable for specific applications where other shorter-chain analogs may not be as effective.

Properties

CAS No.

191088-55-8

Molecular Formula

C30H54O12S6

Molecular Weight

799.1 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(butylsulfonyl)benzene

InChI

InChI=1S/C30H54O12S6/c1-7-13-19-43(31,32)25-26(44(33,34)20-14-8-2)28(46(37,38)22-16-10-4)30(48(41,42)24-18-12-6)29(47(39,40)23-17-11-5)27(25)45(35,36)21-15-9-3/h7-24H2,1-6H3

InChI Key

PVQHATXTHHVJCM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.